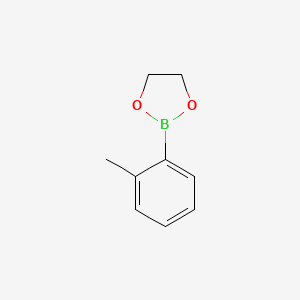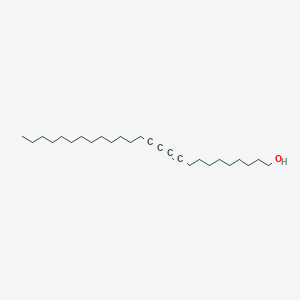
Hexacosa-10,12-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosa-10,12-diyn-1-OL is a chemical compound known for its unique structure and properties. It is a long-chain diacetylene alcohol, characterized by the presence of two triple bonds at the 10th and 12th positions of a 26-carbon chain, with a hydroxyl group at the first position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexacosa-10,12-diyn-1-OL can be synthesized through various methods. One common approach involves the polymerization of diacetylenic phospholipids at the gas-water interface. The synthesis typically starts with hexacosa-10,12-diynoic acid, which is then converted to this compound through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hexacosa-10,12-diyn-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triple bonds and the hydroxyl group, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which reduce the triple bonds to form alkanes or alkenes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Hexacosa-10,12-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used in the study of polymerization processes and the development of new polymeric materials.
Biology: The compound’s ability to form stable monolayers makes it useful in the study of cell membranes and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is used in the production of high-performance materials, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of hexacosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form stable structures. The compound’s triple bonds allow it to participate in various chemical reactions, leading to the formation of polymers with unique properties. These polymers can interact with biological membranes, influencing their structure and function .
Comparación Con Compuestos Similares
Pentacosa-10,12-diyn-1-ol: Similar in structure but with a 25-carbon chain.
Octacosa-10,12-diyn-1-ol: Contains a longer 28-carbon chain.
Docosa-10,12-diyn-1-ol: Features a shorter 22-carbon chain.
Uniqueness: Hexacosa-10,12-diyn-1-OL stands out due to its specific chain length and the position of its triple bonds, which confer unique polymerization properties. This makes it particularly valuable in the development of specialized materials and in the study of lipid interactions .
Propiedades
Número CAS |
75495-26-0 |
|---|---|
Fórmula molecular |
C26H46O |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
hexacosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C26H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-13,18-26H2,1H3 |
Clave InChI |
IMKVEPVSKCUHBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC#CC#CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



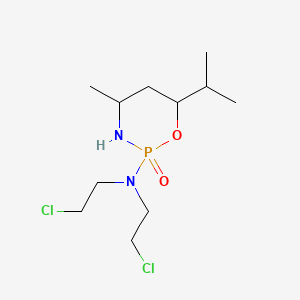
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
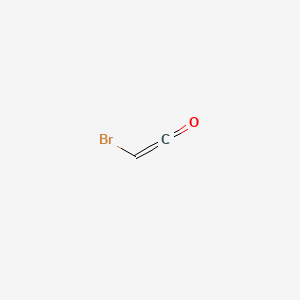

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
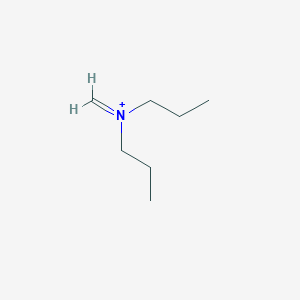
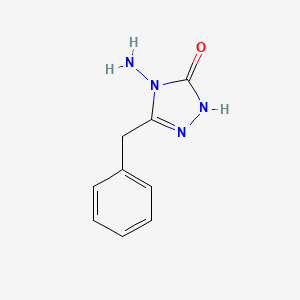


![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
